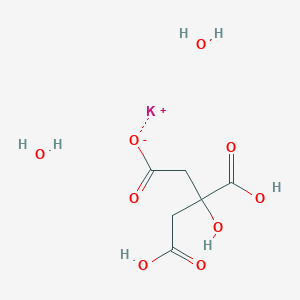

Potassium dihydrogen citrate hydrate

Description

Overview of Citrate (B86180) Chemistry and its Derivatives

Citric acid, a tricarboxylic acid, is the parent compound of a vast family of derivatives known as citrates. These derivatives are formed by the deprotonation of the carboxylic acid groups, leading to the formation of citrate anions that can form salts with various cations. The multifunctional nature of the citrate molecule, with its three carboxyl groups and one hydroxyl group, allows for a rich and diverse chemistry. Citrates are known for their ability to act as chelating agents, forming stable complexes with metal ions. This property is central to their role in numerous chemical and biological processes. The versatility of citrate chemistry has led to the development of a wide range of citrate-based materials with tunable properties.

Significance of Potassium Dihydrogen Citrate Hydrate (B1144303) within Inorganic and Organic Chemical Sciences

Potassium dihydrogen citrate hydrate (KDC) is a significant compound in both inorganic and organic chemistry. In inorganic chemistry, its primary significance lies in its function as a buffering and chelating agent. nih.govresearchgate.netfishersci.atguidechem.com Its ability to sequester metal ions makes it a valuable component in various chemical systems, influencing reaction kinetics and product formation. In the realm of materials science, KDC has been investigated for its role in controlling the crystallization of other inorganic compounds. For instance, research has shown its effectiveness in inhibiting the growth of brushite crystals (CaHPO₄·2H₂O), which is relevant to the study of biomineralization. aip.org

While its direct application as a reagent in organic synthesis is not as extensively documented, its properties as a weak acid and a source of potassium ions can be utilized in specific reaction conditions. Its role as a pH buffer is crucial in maintaining the stability of reaction media for pH-sensitive organic transformations.

Hydrate Forms and Crystallization Phenomena in Citrate Systems

Potassium dihydrogen citrate is known to form a dihydrate, KH₂C₆H₅O₇·2H₂O. acs.org The crystallization of citrates, in general, is a complex process that is influenced by factors such as temperature, pH, and the presence of impurities. Achieving control over the crystal form (polymorphism), size, and shape is a significant challenge in the industrial production of citrates. mdpi.comencyclopedia.pub Research into the crystallization of potassium dihydrogen citrate has revealed that it can readily form supersaturated solutions that may remain stable for extended periods. acs.org The crystal structure of anhydrous potassium dihydrogen citrate has been reported as triclinic. researchgate.netnih.gov

Table 1: Crystallographic Data for Potassium Dihydrogen Citrate

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.netnih.gov |

| a | 11.820 Å | researchgate.net |

| b | 14.970 Å | researchgate.net |

| c | 9.442 Å | researchgate.net |

| α | 91.60° | researchgate.net |

| β | 93.35° | researchgate.net |

| γ | 110° | researchgate.net |

Note: The provided data is for the anhydrous form, while the dihydrate is also a known form.

Current Research Trends and Unaddressed Challenges in the Study of this compound

Current research on this compound and related citrate systems is focused on several key areas. A significant trend is the precise control of crystallization to produce crystals with specific properties, such as uniform particle size and shape. mdpi.comencyclopedia.pubbohrium.com This is driven by the demand for high-purity citrate products with enhanced performance characteristics. mdpi.com The use of advanced analytical techniques, such as powder X-ray diffraction and thermal analysis, is crucial in characterizing the different crystalline forms and their thermal stability. researchgate.net

A notable application that has emerged from recent research is the use of potassium dihydrogen citrate as a crystal growth inhibitor. aip.org This opens up new avenues for its application in fields such as biomineralization and the prevention of unwanted crystallization in industrial processes.

Despite the progress, several challenges remain. The complexity of the crystallization process, which involves multiple steps from nucleation to crystal growth, makes it difficult to control the final product quality. mdpi.comencyclopedia.pub The tendency of potassium dihydrogen citrate to form stable supersaturated solutions presents an additional hurdle in achieving consistent and predictable crystallization outcomes. acs.org Future research will likely focus on developing more sophisticated models and in-situ monitoring techniques to better understand and control the crystallization of this important compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWRHTYDFXPPRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystal Engineering

Solution-Based Crystal Growth Techniques

Solution-based methods are widely employed for the crystallization of potassium dihydrogen citrate (B86180) hydrate (B1144303), offering precise control over crystal quality. These techniques rely on the principle of creating a supersaturated solution from which the compound precipitates in a controlled manner.

The slow solvent evaporation technique is a prevalent and effective method for growing high-quality single crystals of potassium dihydrogen citrate hydrate. umass.eduresearchgate.net This process involves dissolving the compound in a suitable solvent in which it is moderately soluble and allowing the solvent to evaporate slowly over time. umass.edu As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation that initiates nucleation and subsequent crystal growth.

Research has demonstrated the successful growth of pure potassium dihydrogen citrate crystals at room temperature using this method. researchgate.net The resulting crystals have been observed to exhibit a distinct needle-like morphology. researchgate.net The rate of evaporation is a critical parameter that can be controlled by modifying the opening of the crystallization vessel, for instance, by covering it with parafilm and creating small perforations. umass.edu The process should be conducted in an environment free from mechanical disturbances to prevent the formation of defects in the crystal lattice. umass.edu Structural studies of vanadyl ion (VO2+) doped potassium dihydrogen citrate single crystals have also been carried out on crystals grown by the slow evaporation method. beu.edu.tr

Crystallization from supersaturated aqueous solutions is a fundamental technique for producing this compound. Supersaturation is the primary driving force for both the nucleation and growth of crystals. encyclopedia.pub It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.

For citrates, including potassium salts, controlling the degree of supersaturation is crucial for optimizing the crystallization process. encyclopedia.pub Research on potassium citrate production has shown that optimal nucleation and crystal growth rates are achieved when crystal seeds are introduced into a solution with a supersaturation level between 1.05 and 1.15. encyclopedia.pub This controlled approach helps to manage the crystallization process, influencing the final crystal size distribution and yield. Potassium dihydrogen citrate is known to readily form supersaturated solutions that can remain stable for extended periods, a property that must be managed during controlled crystallization. researchgate.net

The crystal habit and morphology of this compound are significantly influenced by various crystallization parameters. mdpi.com These parameters dictate the kinetics of nucleation and the relative growth rates of different crystal faces. Key influencing factors include temperature, cooling rate, supersaturation level, pH of the solution, and the presence of impurities. mdpi.comresearchgate.net

For instance, crystals of this compound grown via the slow solvent evaporation method at ambient temperature typically exhibit a needle-like morphology. researchgate.net Changes in the degree of undercooling (a function of temperature and cooling rate) can lead to different crystal shapes, ranging from well-formed euhedral crystals at low undercooling to more complex skeletal or dendritic forms at higher cooling rates. mdpi.com The aspect ratio of crystals can also be affected, with variations in supersaturation causing crystals to shift from a "tall and thin" shape at low supersaturation to a "chunky" form at higher levels. mdpi.com

Table 1: Influence of Crystallization Parameters on Crystal Morphology

| Parameter | Effect on Crystal Habit and Morphology |

|---|---|

| Supersaturation | Affects nucleation and growth rates. Low levels may lead to elongated or needle-like crystals, while high levels can result in more compact, "chunky" shapes. mdpi.com |

| Temperature | Influences solvent solubility and diffusion rates, thereby affecting growth kinetics and the potential for hydrate formation. encyclopedia.pubmdpi.com |

| Cooling Rate | A critical factor in cooling crystallization. Slow cooling promotes the growth of larger, well-defined crystals, whereas rapid cooling can lead to smaller or less-ordered crystals. mdpi.com |

| pH | Can alter the surface charge of the crystal faces and the speciation of citrate ions in solution, thereby influencing the relative growth rates of different faces. researchgate.net |

Solid-State Preparation Approaches

Solid-state synthesis offers an alternative to solution-based methods, often providing a more direct and solvent-free route to material preparation. These techniques are particularly relevant for industrial-scale production where efficiency and environmental considerations are paramount.

Mechanochemical methods involve the use of mechanical energy to induce chemical reactions and phase transformations. For potassium dihydrogen citrate, a solid-state preparation method has been developed that involves the direct blending of reactants. google.com

In this process, citric acid and tripotassium citrate are blended in a specific ratio, typically ranging from 1:0.70 to 1:0.90 by weight. google.com After the initial dry blending, a controlled amount of pure water (approximately 25-30% of the total material weight) is added to the mixture. The wetted mass is then stirred intermittently for a period of at least one hour. google.com This process facilitates a reactive crystallization where the components react to form the desired potassium dihydrogen citrate product directly in the solid or semi-solid state.

Following the blending and reactive crystallization step, pelletization or granulation is often employed to produce a final product with desirable physical properties, such as improved flowability and reduced dustiness. google.comresearchgate.net

The semi-finished product from the mechanochemical blending is first screened to ensure a uniform particle size. google.com The screened material is then subjected to a pelletizing or granulation process. google.com Wet granulation, a common technique, involves the addition of a binder solution to the powder mixture to form larger agglomerates or granules. nih.gov In the method described for potassium dihydrogen citrate, the moist material from the reactive blending is directly granulated. google.com The final step involves drying the pellets or granules to remove excess water and obtain the stable, finished this compound product. google.com

Table 2: Steps in Solid-State Synthesis of Potassium Dihydrogen Citrate

| Step | Process Description | Parameters/Ratios |

|---|---|---|

| 1. Blending | Citric acid and Tripotassium Citrate are mixed in a container. | Ratio of Citric Acid to Tripotassium Citrate: 1:0.70 to 1:0.90. google.com |

| 2. Wetting | Pure water is added to the blended materials. | Water added: 25-30% of the total material weight. google.com |

| 3. Stirring | The mixture is stirred intermittently to facilitate the reaction. | Stirring performed over a period of at least one hour. google.com |

| 4. Screening | The semi-finished product is sieved. | --- |

| 5. Granulation | The screened material is formed into granules or pellets. | --- |

| 6. Drying | The granulated product is dried to obtain the final material. | --- |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Citric acid |

| Tripotassium citrate |

| Vanadyl ion (VO2+) |

Preparation of Multi-Component and Double Salt Systems Incorporating Dihydrogen Citrate

The synthesis of multi-component and double salt systems that include the dihydrogen citrate anion is a nuanced area of crystal engineering. These processes often involve precise control of stoichiometry and crystallization conditions to favor the formation of these complex structures over simpler, single-salt systems. The methodologies can range from straightforward aqueous solution chemistry to more complex electrolytic processes.

Synthesis of Mixed Alkali Metal Citrate Hydrates

The creation of mixed alkali metal citrate hydrates is a testament to the intricate interplay of ionic radii, hydration energies, and lattice energies of the constituent ions. These factors dictate the specific stoichiometries and crystalline arrangements that are thermodynamically favored.

One notable example is the synthesis of a potassium dihydrogen citrate-lithium potassium hydrogen citrate monohydrate double salt. nih.gov The crystal structure of this compound has been determined, indicating its successful isolation, although specific synthesis details are not extensively published in the primary literature. nih.gov

A more detailed synthetic protocol is available for lithium dipotassium (B57713) citrate monohydrate. iucr.orgnih.gov This compound was prepared by reacting lithium carbonate (Li₂CO₃) and potassium carbonate (K₂CO₃) with citric acid monohydrate in aqueous solution. iucr.org The resulting clear solution was subjected to a series of heating and drying steps to yield the final product. iucr.org

Another documented method is for the preparation of a potassium sodium hydrogen citrate complex salt hydrate. google.com This process involves dissolving tripotassium citrate monohydrate, trisodium (B8492382) citrate dihydrate, and anhydrous citric acid in boiling deionized water. The reaction mixture is then refluxed, cooled to a specific temperature range (70-80 °C), and held to ensure the formation of a homogeneous solution, which is subsequently dried rapidly. google.com

The synthesis of these mixed alkali metal citrate hydrates can be summarized in the following table:

| Compound | Reactants | Solvent | Key Process Steps |

| Lithium dipotassium citrate monohydrate | Lithium carbonate, Potassium carbonate, Citric acid monohydrate | Water | Dissolution, heating to 450 K, 477 K, and 505 K, followed by hydration of the resulting amorphous solid under ambient conditions. iucr.org |

| Potassium sodium hydrogen citrate complex salt hydrate | Tripotassium citrate monohydrate, Trisodium citrate dihydrate, Anhydrous citric acid | Deionized Water | Dissolution in boiling water, reflux, cooling to 70-80 °C, and rapid drying of the homogeneous solution. google.com |

These synthetic approaches highlight the importance of carefully controlling the molar ratios of the starting materials and the thermal conditions during the crystallization process to obtain the desired mixed alkali metal citrate hydrate.

Electrolytic Routes for Related Citrate Compounds

Electrolytic methods offer an alternative pathway for the synthesis and conversion of citrate compounds. These techniques can be particularly useful for driving reactions that are not thermodynamically favorable under standard conditions or for achieving high purity products.

A significant application of electrolytic processes in citrate chemistry is the production of citric acid from its salts, such as sodium citrate, using electrodialysis with bipolar membranes. pjoes.comresearchgate.net In this process, a sodium citrate solution is passed through an electrodialysis stack. The bipolar membranes split water into H⁺ and OH⁻ ions under the influence of an electric field. The cations (Na⁺) and anions (citrate) are then selectively transported across cation- and anion-exchange membranes, respectively. This results in the formation of separate streams of citric acid and sodium hydroxide (B78521). pjoes.com

The efficiency of this process is influenced by several factors, including the initial concentration of the sodium citrate solution and the applied current density. pjoes.com Research has shown that higher initial salt concentrations can lead to increased process efficiency. pjoes.com The process utilizes a stack of membranes, typically made of materials like polypropylene, with platinized titanium electrodes. pjoes.com

While the primary focus of this electrolytic method is the conversion of a citrate salt to citric acid, it demonstrates a viable electrochemical route for manipulating citrate-containing solutions. The electrochemical behavior of the citrate ion itself has also been studied on various electrode materials, such as platinum. researchgate.net These studies provide fundamental insights into the redox processes that can occur during the electrolysis of citrate solutions, which is crucial for designing and optimizing electrolytic synthesis routes for other citrate compounds. researchgate.net

| Process | Starting Material | Technology | Key Components | Products |

| Citric Acid Production | Sodium Citrate | Electrodialysis with Bipolar Membranes | Bipolar, anion-exchange, and cation-exchange membranes; Platinized titanium electrodes. pjoes.comresearchgate.net | Citric Acid, Sodium Hydroxide pjoes.com |

Advanced Structural Characterization and Crystallography

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement in crystalline solids. Through the analysis of diffraction patterns produced by a single crystal, a detailed model of the crystal structure can be developed.

Determination of Unit Cell Parameters and Space Group Symmetry

Detailed SCXRD studies on a hydrated form of potassium dihydrogen citrate (B86180), specifically the dihydrate (KH₂C₆H₅O₇(H₂O)₂), have determined that it crystallizes in the triclinic system. icdd.com The triclinic system is the least symmetric of the seven crystal systems. The unit cell parameters and space group have been identified as follows:

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.1572(3) Å |

| b | 8.8430(2) Å |

| c | 10.1249(3) Å |

| α | 100.614(1)° |

| β | 102.254(2)° |

| γ | 90.148(3)° |

| Volume (V) | 529.00(3) ų |

| Z (Formula units per unit cell) | 2 |

These parameters precisely define the dimensions and shape of the fundamental repeating unit of the crystal. The space group P-1 indicates that the crystal has a center of inversion as its only symmetry element.

Elucidation of Asymmetric Unit and Molecular Conformation

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by the symmetry operations of the space group. For potassium dihydrogen citrate dihydrate, the asymmetric unit contains one potassium cation (K⁺), one dihydrogen citrate anion (H₂C₆H₅O₇⁻), and two water molecules.

Structural analysis reveals that in the dihydrate form, one of the terminal carboxyl groups of the citrate anion is ionized. icdd.com This leads to a molecular conformation of the dihydrogen citrate anion that is distinct and of a higher energy state compared to its conformation in the anhydrous form of the compound. icdd.com

Detailed Mapping of Intermolecular Interactions: Hydrogen Bonding Networks

The crystal structure of potassium dihydrogen citrate dihydrate is extensively stabilized by a network of hydrogen bonds. icdd.com These interactions involve the hydroxyl group and the carboxylic acid groups of the dihydrogen citrate anion, as well as the two water molecules of hydration, which act as both hydrogen bond donors and acceptors.

This intricate hydrogen bond network, in conjunction with the ionic coordination of the potassium ions, results in the formation of layers parallel to the ab plane of the crystal. icdd.com The presence of these layers is consistent with the observed needle-like morphology of the crystals. Furthermore, a small hydrophobic pocket is formed between these layers. icdd.com The water molecules are crucial to this network, acting as better ligands than the carboxylic acid groups and facilitating the formation of stronger, albeit fewer, hydrogen bonds compared to the anhydrous form. icdd.com

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a versatile technique used for the characterization of polycrystalline materials. It provides information about the crystalline phases present in a bulk sample.

Rietveld Refinement for Structural Parameter Validation

Rietveld refinement is a powerful analytical method used to refine crystal structure models by fitting a calculated diffraction pattern to an experimental powder diffraction pattern. This non-linear least-squares approach is crucial for validating structural parameters obtained from powder X-ray diffraction (PXRD) data, especially when high-quality single crystals are difficult to grow.

For potassium dihydrogen citrate and its hydrate (B1144303), obtaining large, untwinned single crystals has proven challenging. Researchers have noted that attempts to solve the crystal structure from powder data were initially complicated by issues such as severe preferred orientation. icdd.com However, the structures for both the anhydrous and dihydrate forms at room temperature have been successfully refined using powder data. icdd.com

Characterization of Polycrystalline Samples

Polycrystalline samples of potassium dihydrogen citrate hydrate are most commonly analyzed using Powder X-ray Diffraction (PXRD). This technique provides a fingerprint of the crystalline solid, allowing for phase identification and the determination of unit cell parameters.

Studies have confirmed that potassium dihydrogen citrate dihydrate (KH₂C₆H₅O₇·2H₂O) crystallizes in the triclinic space group P-1. icdd.com The analysis of its powder diffraction data has yielded precise unit cell dimensions, which are detailed in the table below. The calculated density for the dihydrate form is 1.671 g/cm³. icdd.com The structure features chains of edge-sharing, 8-coordinate potassium cations running parallel to the b-axis. icdd.com This structural arrangement is supported by an extensive network of hydrogen bonds.

Polymorphism and Pseudopolymorphism

Polymorphism describes the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (in this case, water), forming hydrates.

Identification and Characterization of Different Crystalline Forms

Research has identified at least two primary crystalline forms for monopotassium dihydrogen citrate: an anhydrous form (KH₂C₆H₅O₇) and a dihydrate form (KH₂C₆H₅O₇·2H₂O). icdd.com Both forms have been characterized crystallographically, revealing distinct structural arrangements.

The anhydrous form also crystallizes in the triclinic space group P-1 but with significantly different unit cell parameters and a higher calculated density of 1.776 g/cm³. icdd.com Its structure consists of isolated 8-coordinate potassium cations and a three-dimensional hydrogen bonding network. icdd.com A key conformational difference is that in the anhydrous material, the central carboxyl group of each citrate is ionized, whereas in the dihydrate, one of the terminal carboxyl groups is ionized. icdd.com

The crystallographic data for these two forms are summarized in the table below.

Table 1: Crystallographic Data for Potassium Dihydrogen Citrate Forms

| Parameter | Anhydrous (KH₂C₆H₅O₇) | Dihydrate (KH₂C₆H₅O₇·2H₂O) |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.4537(2) | 6.1572(3) |

| b (Å) | 13.0068(2) | 8.8430(2) |

| c (Å) | 14.9400(3) | 10.1249(3) |

| α (°) | 109.882(1) | 100.614(1) |

| β (°) | 91.555(2) | 102.254(2) |

| γ (°) | 93.394(2) | 90.148(3) |

| Volume (ų) | 1722.34(6) | 529.00(3) |

| Z | 8 | 2 |

Data sourced from Kaduk, J.A. (2002). icdd.com

Exploration of Solvated Forms, Including Dihydrates

The most well-characterized solvated form is the dihydrate. Its structure incorporates two water molecules per formula unit into the crystal lattice. These water molecules play a crucial role in the crystal structure, participating in the hydrogen bond network. icdd.com The formation of the dihydrate is a key aspect of the compound's behavior in aqueous environments and under humid conditions. The water molecules act as better ligands than the carboxylic acid groups, contributing to the formation of stronger, albeit fewer, hydrogen bonds compared to the anhydrous form. icdd.com This efficient hydrogen bonding network results in the dihydrate being the lower-energy compound. icdd.com

Factors Governing Polymorphic Transitions and Stability

The stability and interconversion of the anhydrous and dihydrate forms of potassium dihydrogen citrate are governed by thermodynamic and environmental factors, primarily temperature and the presence of water or humidity.

Quantum calculations have shown that the dihydrate is the lower-energy compound by a significant margin (132.7 kJ/mole). icdd.com Consequently, the dihydrate form is more stable and tends to form at lower temperatures. icdd.com In contrast, the anhydrous compound possesses a higher entropy and its formation is favored at higher temperatures; for instance, crystals of the anhydrous material have been successfully grown at 42°C. icdd.com

The transition between these forms is reversible and highly dependent on the ambient humidity and temperature. Exposure of the anhydrous form to moisture can lead to the formation of the hydrate, while heating the dihydrate will cause the loss of water to yield the anhydrous form. The hygroscopic nature of the compound makes control of atmospheric moisture critical during handling and storage to maintain the desired crystalline form.

Microscopic and Macroscopic Morphology Studies

The external crystal shape, or morphology, is a direct manifestation of the internal crystal structure. For potassium dihydrogen citrate, a distinct morphology has been consistently observed.

Crystals of potassium dihydrogen citrate, particularly the dihydrate form, exhibit an extreme needle-like or acicular morphology. icdd.comresearchgate.net This macroscopic shape is consistent with its internal crystal structure. The structure of the dihydrate consists of layers parallel to the ab plane, which are formed by the coordination of potassium ions and the hydrogen bond network. icdd.com The growth along the b-axis, where chains of edge-sharing potassium cations are present, is likely favored, leading to the elongated, needle-like habit. This morphology is a critical characteristic for the material's handling and processing in various applications.

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for analyzing the chemical bonds and functional groups present in potassium dihydrogen citrate (B86180) hydrate (B1144303). It measures the interaction of electromagnetic radiation with the quantized vibrational energy levels of the molecules within the crystal.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the potassium dihydrogen citrate hydrate molecule. The infrared spectrum arises from the absorption of IR radiation at frequencies that match the vibrational frequencies of specific bonds.

In the FT-IR spectrum of pure potassium dihydrogen citrate (KDC), characteristic absorption peaks corresponding to the various functional groups of the citrate molecule are observed. Doping the KDC crystal with ions, such as chromium, can lead to noticeable changes in the vibrational behaviors of these functional groups, resulting in variations in the absorption peak positions and intensities. researchgate.net

A detailed assignment of the vibrational modes observed in the FT-IR spectrum of potassium dihydrogen citrate is presented below. The presence of hydroxyl (-OH), carboxyl (C=O), and C-H groups gives rise to a series of distinct absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3500 - 3300 | O-H stretching (from hydroxyl groups and water of hydration) |

| ~2960 - 2850 | C-H stretching (aliphatic) |

| ~1735 - 1700 | C=O stretching (of carboxylic acid) |

| ~1650 - 1550 | C=O stretching (of carboxylate anion, asymmetric) |

| ~1450 - 1375 | C-H bending |

| ~1400 - 1300 | C=O stretching (of carboxylate anion, symmetric) |

| ~1300 - 1000 | C-O stretching and O-H bending |

Raman spectroscopy is a complementary technique to FT-IR that provides information on molecular vibrations. It is particularly sensitive to the vibrations of the crystal lattice (phonon modes) and serves as a unique "fingerprint" for the crystalline structure. This technique involves inelastic scattering of monochromatic light, usually from a laser. nih.gov

The Raman spectrum of a crystalline solid like this compound can be divided into two main regions:

Internal Modes: These occur at higher frequencies and correspond to the vibrations within the dihydrogen citrate ions. These are often similar to the modes observed in FT-IR. For instance, at a pH of 4.0, where dihydrogen citrate is the predominant form of citric acid, characteristic Raman bands for the carboxyl and methylene (B1212753) groups are observable. researchgate.net

External or Lattice Modes: These are found at lower frequencies (typically below 400 cm⁻¹) and arise from the collective motions of the ions and molecules in the crystal lattice. nih.gov These low-frequency modes are highly sensitive to the crystal symmetry and the packing of the constituent ions.

The analysis of these lattice vibrations provides critical information about the material's crystallinity, phase, and structural order. researchgate.net Each crystalline solid possesses a unique set of Raman-active phonon modes, making Raman spectroscopy an excellent tool for crystalline fingerprinting and quality control. nrel.govnist.gov

The introduction of dopant ions, such as chromium (Cr³⁺), into the potassium dihydrogen citrate crystal lattice can induce significant changes in its vibrational spectra. These changes provide insight into the interaction between the dopant and the host lattice. The doping process is expected to alter the vibrational behaviors of the different functional groups, leading to variations in the FT-IR absorption peaks. researchgate.net

Comparing the FT-IR spectrum of pure KDC with that of chromium-doped KDC reveals shifts in peak positions and changes in peak intensities. These spectral modifications can be attributed to several factors:

Coordination Effects: The Cr³⁺ ion may coordinate with the carboxylate or hydroxyl groups of the citrate ion, altering the bond strengths and, consequently, their vibrational frequencies.

Lattice Strain: The incorporation of a dopant ion with a different size and charge from the host cation (K⁺) can introduce strain into the crystal lattice, affecting the lattice vibrational modes. mdpi.com

Symmetry Breaking: Doping can lead to local symmetry changes around the citrate molecule, which may activate vibrational modes that are forbidden in the pure crystal or cause splitting of degenerate modes.

These spectral changes serve as evidence of the successful incorporation of the dopant into the crystal structure and provide information about the nature of the dopant-host interaction. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. Since pure this compound is a diamagnetic material (all electrons are paired), it does not produce an EPR signal. However, by intentionally doping the crystal with paramagnetic transition metal ions, EPR can be used as a powerful probe to investigate the local symmetry and electronic structure of the dopant sites within the host lattice. wu.ac.th

Transition metal ions like copper (Cu²⁺, 3d⁹ configuration) and vanadyl (VO²⁺) are frequently used as paramagnetic probes in EPR studies. wu.ac.thnih.gov When a small amount of one of these ions is introduced into the potassium dihydrogen citrate (PDHC) crystal, it substitutes for a host ion or occupies an interstitial position. The resulting EPR spectrum is highly sensitive to the local environment of the probe ion.

Vanadyl (VO²⁺) Doping: EPR studies of VO²⁺-doped PDHC single crystals at room temperature have shown that the VO²⁺ complexes can be located in two different chemical environments within the lattice. Each environment contains one magnetically distinct VO²⁺ site that occupies a substitutional position. The high degree of angular dependence in the EPR spectra indicates a well-defined orientation of the vanadyl ions within the crystal structure. nih.gov

Copper (Cu²⁺) Doping: Cu²⁺ is another common probe. The EPR spectrum of a Cu²⁺-doped crystal typically shows four hyperfine lines due to the interaction of the unpaired electron with the copper nucleus (Nuclear Spin, I = 3/2). The parameters extracted from the spectrum, known as the g-tensor and A-tensor (hyperfine splitting), provide detailed information about the symmetry of the crystal field around the Cu²⁺ ion. For example, in a similar compound, the analysis of these tensors revealed that the Cu²⁺ ion experiences an orthorhombic local field symmetry. wu.ac.th

The spin Hamiltonian parameters obtained from these studies are crucial for determining the site symmetry and the nature of the chemical bonding between the dopant ion and the surrounding ligands.

| Parameter | Value | Interpretation |

|---|---|---|

| g_xx | 2.0421 | These values for the spectroscopic splitting factor (g-tensor) indicate an orthorhombic symmetry around the Cu²⁺ ion. |

| g_yy | 2.1962 | |

| g_zz | 2.2827 | |

| A_xx (in G) | 150 | These values for the hyperfine splitting factor (A-tensor) reflect the interaction between the electron spin and the nuclear spin of the copper ion along the principal axes. |

| A_yy (in G) | 112 | |

| A_zz (in G) | 134 |

Studying the EPR spectra of doped potassium dihydrogen citrate as a function of temperature provides valuable information on the dynamic processes within the crystal. nih.gov

For Cu²⁺-doped PDHC, powder spectra recorded over a temperature range of 70-298 K show temperature-dependent g and A values. The changes in these spectra with temperature are often discussed in the context of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy. At low temperatures, the g and A values of Cu²⁺ in PDHC show static properties, indicating a freezing of the dynamic distortions. nih.govresearchgate.net

For VO²⁺-doped PDHC, variable temperature studies also reveal changes in the spectroscopic parameters. The relationship between the g-tensor components (g// < g⊥ < gₑ, where gₑ is the free electron g-value of 2.0023) across all temperatures indicates that the unpaired electron of the VO²⁺ ion resides primarily in the d_xy orbital. nih.gov This information is critical for understanding the electronic ground state of the dopant ion within the host crystal.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed information about the local chemical environment, molecular conformation, and packing in the crystalline lattice. For this compound, ssNMR can be instrumental in elucidating its three-dimensional structure and characterizing its polymorphic forms.

Conformational Analysis in the Solid State

The conformation of the dihydrogen citrate anion in the solid state is a critical determinant of the crystal packing and hydrogen-bonding network. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local electronic environment of each carbon atom, making it an excellent tool for conformational analysis.

The chemical shifts of the carbon atoms in the citrate molecule are influenced by their immediate surroundings, including the conformation of the carbon backbone and the proximity of neighboring atoms. The citrate anion possesses several rotatable C-C bonds, and the relative orientation of the carboxyl and hydroxyl groups can vary. These conformational differences lead to distinct ¹³C chemical shifts.

In a typical ¹³C CP/MAS ssNMR spectrum of a citrate compound, distinct resonances are expected for the different carbon environments within the molecule:

Carboxyl Carbons (COO⁻/COOH): These generally appear in the downfield region of the spectrum (around 170-185 ppm). The exact chemical shift can distinguish between protonated and deprotonated carboxyl groups and is sensitive to their involvement in hydrogen bonding.

Quaternary Carbon (C-OH): The carbon atom bonded to the hydroxyl group typically resonates around 70-75 ppm. Its chemical shift is influenced by the conformation around this chiral center.

Methylene Carbons (CH₂): The two methylene groups in the citrate backbone are diastereotopic and are expected to show distinct resonances, typically in the range of 40-50 ppm. The difference in their chemical shifts can provide insights into the torsional angles of the carbon backbone.

By comparing the experimental ¹³C ssNMR chemical shifts with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformations, the most probable solid-state conformation can be determined. Furthermore, advanced ssNMR techniques, such as those that measure dipolar couplings, can provide direct information on internuclear distances, further refining the conformational model.

Table 1: Expected ¹³C ssNMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Structural Information |

| Carboxyl (COOH/COO⁻) | 170 - 185 | Protonation state, hydrogen bonding |

| Quaternary (C-OH) | 70 - 75 | Conformation around the chiral center |

| Methylene (CH₂) | 40 - 50 | Torsional angles of the carbon backbone |

Characterization of Different Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. ssNMR is a highly effective technique for identifying and characterizing different polymorphic forms, as the subtle differences in crystal packing and molecular conformation between polymorphs lead to measurable changes in the ssNMR spectrum.

For potassium dihydrogen citrate, the existence of an anhydrous form and at least one hydrate (the dihydrate) has been reported, indicating the potential for polymorphism. These different forms will have unique crystal lattices and, consequently, distinct ssNMR spectra.

The key ssNMR parameters that can be used to differentiate between polymorphs include:

Chemical Shifts: As each polymorph has a unique crystal structure, the local electronic environment of each nucleus will be slightly different, resulting in a unique set of chemical shifts for each form. Even small changes in bond angles, bond lengths, or intermolecular interactions can lead to observable differences in the spectrum.

Cross-Polarization Dynamics: The efficiency of the cross-polarization process, which transfers magnetization from protons to carbon-13, depends on the through-space dipolar couplings and can vary between polymorphs.

Although specific ssNMR studies on the polymorphism of this compound are not available, research on other hydrated salts has demonstrated the utility of this technique. For example, ssNMR has been successfully used to distinguish between different hydrate forms of other compounds by observing distinct sets of resonances for the carbon and proton nuclei in each form. The number of crystallographically independent molecules in the asymmetric unit can also be determined, as this will be reflected in the number of distinct resonances observed for each chemically equivalent site in the molecule.

Table 2: Hypothetical ¹³C ssNMR Data for Two Polymorphs of this compound

| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) |

| COOH | 178.2 | 179.5 |

| COO⁻ | 175.1 | 176.3 |

| C-OH | 73.5 | 72.8 |

| CH₂ (1) | 45.8 | 46.2 |

| CH₂ (2) | 43.1 | 44.0 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

The initial step in the theoretical characterization of potassium dihydrogen citrate (B86180) hydrate (B1144303) involves the optimization of its molecular geometry. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G*, are used to find the lowest energy conformation of the dihydrogen citrate anion and its hydrated complex with a potassium ion. rsc.org

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MESP), can also be determined. rsc.org The MESP is particularly valuable for identifying the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are the likely sites for electrophilic and nucleophilic attacks, respectively, and for forming hydrogen bonds.

Table 1: Predicted Optimized Geometrical Parameters for the Dihydrogen Citrate Anion (based on analogous DFT studies) (Note: These are representative values based on calculations of similar citrate species and may vary for potassium dihydrogen citrate hydrate.)

| Parameter | Predicted Value (Å or °) |

| C-C (backbone) bond length | 1.53 - 1.55 Å |

| C=O (carboxyl) bond length | 1.21 - 1.23 Å |

| C-O (carboxyl) bond length | 1.32 - 1.36 Å |

| O-H (hydroxyl) bond length | 0.97 - 0.99 Å |

| C-C-C bond angle | 111 - 115° |

| O-C=O bond angle | 123 - 126° |

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies and the corresponding normal modes.

Theoretical studies on citric acid dimers have successfully assigned experimental IR and Raman spectra by correlating them with DFT-calculated frequencies. researchgate.net For this compound, DFT would be used to predict the vibrational frequencies associated with the stretching and bending modes of its functional groups, such as O-H, C=O, C-O, and C-H. It's common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method, thereby improving the agreement with experimental data. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Dihydrogen Citrate (based on analogous DFT studies) (Note: These are representative, unscaled harmonic frequencies. Experimental values may differ.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500 - 3600 |

| O-H (carboxylic acid) | Stretching | 3400 - 3550 |

| C-H (methylene) | Stretching | 2950 - 3050 |

| C=O (carboxylic acid) | Stretching | 1700 - 1780 |

| C=O (carboxylate) | Asymmetric Stretching | 1580 - 1650 |

| C-O | Stretching | 1200 - 1300 |

Hydrogen bonding plays a critical role in the crystal structure and properties of hydrated citrate salts. nih.govnih.gov DFT can be employed to quantify the strength of these interactions. The interaction energy of a hydrogen-bonded dimer can be calculated by subtracting the energies of the individual monomers from the energy of the dimer, with corrections for basis set superposition error (BSSE).

Furthermore, theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the nature of the hydrogen bonds. frontiersin.org The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms, along with the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, can provide evidence for and quantify the strength of the hydrogen bond. frontiersin.org In the crystal lattice of this compound, a complex network of hydrogen bonds involving the hydroxyl group, the carboxylic acid groups, the carboxylate moieties, and the water of hydration is expected.

Studies on related alkali hydrogen citrates have shown that the un-ionized carboxylic acid group can form very strong hydrogen bonds, significantly contributing to the crystal's energy. nih.govnih.gov

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science. Computational methods can be used to predict the relative stabilities of different polymorphic forms. By performing DFT-D (DFT with dispersion corrections) calculations on the crystal structures of potential polymorphs, their lattice energies can be determined. acs.org

The relative stability of polymorphs is governed by their free energy. At a given temperature and pressure, the polymorph with the lowest free energy is the most stable. Computational studies can calculate the lattice energy (a major component of the free energy at 0 K) of different hypothetical or experimentally observed crystal packings of this compound. researchgate.net These calculations would help in understanding why a particular polymorphic form is favored under specific conditions and can guide experimental efforts to crystallize new forms.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. They provide a dynamic picture of molecular systems, which is particularly useful for understanding the behavior of molecules in solution.

MD simulations are exceptionally well-suited for studying the interactions between a solute, such as the dihydrogen citrate anion and the potassium cation, and the surrounding water molecules. These simulations require a force field, which is a set of parameters that describes the potential energy of the system. Force fields for citrate have been developed and validated against first-principles simulations. rsc.orgresearchgate.net

By simulating potassium dihydrogen citrate in a box of water molecules, one can analyze the structure of the hydration shells around the different parts of the dihydrogen citrate anion and the potassium ion. Key properties that can be extracted from these simulations include:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent atoms varies as a function of distance from a solute atom. RDFs can reveal the number of water molecules in the first and second hydration shells of the carboxylate, carboxylic acid, and hydroxyl groups, as well as the potassium ion.

Hydrogen Bond Dynamics: MD simulations can be used to calculate the average number of hydrogen bonds between the solute and solvent and the lifetime of these hydrogen bonds. This provides insight into the strength and dynamics of these crucial interactions.

Conformational Dynamics: In solution, the dihydrogen citrate anion is not static but can adopt different conformations. MD simulations can track the transitions between different conformers and determine their relative populations in an aqueous environment.

Recent MD simulations on various citrates in solution have highlighted the influence of metal cations on the hydrogen bond network of water. coppjournal.org For this compound, simulations would elucidate how the K⁺ ion and the dihydrogen citrate anion perturb the structure and dynamics of the surrounding water molecules.

Dynamics of Hydration Shells and Ionic Associations

The behavior of potassium dihydrogen citrate in an aqueous environment is profoundly influenced by the interactions between the dihydrogen citrate anion, potassium cations, and the surrounding water molecules. Molecular dynamics (MD) simulations provide powerful insights into these interactions at an atomic level, revealing the structure and dynamics of the hydration shells and the nature of ionic associations.

The dihydrogen citrate anion, with its multiple carboxyl and hydroxyl functional groups, acts as a structuring agent for nearby water molecules. Water molecules form a dynamic hydration shell, or layer, around the anion, orienting themselves to form hydrogen bonds. The partially positive hydrogen atoms of water interact with the negatively charged oxygen atoms of the citrate's carboxylate groups, while the partially negative oxygen of water interacts with the hydrogen atoms of the citrate's hydroxyl and protonated carboxyl groups.

Ionic association between the potassium cation (K⁺) and the dihydrogen citrate anion is also a critical aspect of the solution's dynamics. The potassium ion will interact with the negatively charged regions of the anion, primarily the deprotonated carboxylate group. These interactions can be categorized as:

Contact Ion Pairs (CIP): The K⁺ ion is in direct contact with the carboxylate oxygen atoms.

Solvent-Shared Ion Pairs (SSIP): A single layer of water molecules separates the K⁺ ion and the anion.

Solvent-Separated Ion Pairs (SSIP): Two or more layers of water molecules are between the ion and anion.

Studies on sodium citrate solutions have revealed that the affinity of citrate for binding with cations like Na⁺ is significant and governs the solution equilibria. acs.org This strong interaction leads to the formation of ion pairs and even neutral aggregates at higher concentrations, which in turn has a strong impact on the dynamics of the surrounding water. acs.org The stabilizing effect of the anion-solvent interactions on the hydrogen-bond network of water can outweigh the disruptive impact of the cations. acs.org Similar dynamics are expected for potassium dihydrogen citrate, where a dynamic equilibrium exists between these various states of ionic association, constantly influenced by the thermal motion of all particles in the solution.

Table 1: Key Dynamic Interactions in Aqueous Potassium Dihydrogen Citrate

| Interacting Species | Primary Interaction Type | Description |

| Dihydrogen Citrate Anion & Water | Hydrogen Bonding | Water molecules form a structured but dynamic hydration shell around the anion's functional groups. |

| Potassium Cation & Water | Ion-Dipole | Water molecules form a hydration shell around the K⁺ ion, with their oxygen atoms oriented toward the cation. |

| Potassium Cation & Dihydrogen Citrate Anion | Electrostatic (Ionic Association) | K⁺ associates with the negatively charged carboxylate group, forming various types of ion pairs (CIP, SSIP). |

Force Field Development and Parameterization for Molecular Simulations

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying empirical force field. researchgate.netrsc.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, thereby governing their simulated movements and interactions. For a molecule like this compound, the force field must accurately model both internal (intramolecular) and external (intermolecular) interactions.

A significant challenge in simulating citrate-containing systems has been the lack of well-validated, published force fields. researchgate.netrsc.org Standard force fields like GROMOS or additive CHARMM parameters can sometimes lead to the formation of unphysical intramolecular hydrogen bonds in citrate, necessitating the development of more specific and accurate parameters. rsc.org

The process of developing a force field for citrate involves several steps:

Defining the Functional Form: The potential energy function is broken down into bonded and non-bonded terms.

Bonded Terms: These describe the energy required to stretch bonds, bend angles, and rotate dihedral (torsional) angles.

Non-bonded Terms: These include the Lennard-Jones potential (describing van der Waals forces) and the Coulomb potential (describing electrostatic interactions).

Parameterization: This is the critical process of assigning numerical values to the parameters within the functional forms. For novel or complex molecules like citrate, this is often achieved by fitting the force field's predictions to high-level quantum mechanical (ab initio) calculations or experimental data. researchgate.netrsc.org

A notable effort developed a CHARMM-compatible force field for the aqueous citrate anion by using data from first-principles (Car-Parrinello) molecular dynamics simulations. researchgate.netrsc.org This approach ensures that the parameters are derived under conditions that mimic the solvated environment. The resulting force field was further validated against electronic structure theory calculations. rsc.org This ab initio-derived force field provides a more accurate description of both the citrate anion's conformation and its interaction with water and counter-ions compared to previous general-purpose force fields. researchgate.netrsc.org

The parameterization process involves determining values for bond lengths, force constants, equilibrium angles, dihedral energy barriers, and atomic partial charges, as well as Lennard-Jones parameters for each atom type. rsc.org For instance, in one refined citrate model, the 1-5 electrostatic interaction between the hydroxyl hydrogen and a specific carboxylate oxygen was scaled to prevent the formation of an artifactual intramolecular hydrogen bond. rsc.org

Table 2: Components of a Typical Force Field for Citrate Simulation

| Interaction Type | Potential Energy Term | Description | Parameterization Source |

| Bonded | |||

| Bond Stretching | Harmonic Potential | Describes energy change with bond length deviation. | Quantum Mechanics (QM) Calculations |

| Angle Bending | Harmonic Potential | Describes energy change with bond angle deviation. | QM Calculations |

| Dihedral Torsion | Periodic Function | Describes energy change with rotation around a bond. | QM Calculations |

| Non-Bonded | |||

| van der Waals | Lennard-Jones Potential | Models short-range repulsion and long-range attraction. | QM / Experimental Data |

| Electrostatic | Coulomb's Law | Models interactions between atomic partial charges. | QM (e.g., fitting to electrostatic potential) |

Quantitative Structure-Property Relationship (QSPR) Studies for Analogous Citrates

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest, such as solubility, boiling point, or chemical reactivity. nih.govspringernature.com These models are typically mathematical equations that allow for the prediction of properties for new or untested compounds based solely on their molecular structure. springernature.com

While specific QSPR studies focused exclusively on this compound are not prevalent in the literature, the principles of QSPR have been widely applied to analogous compounds, particularly other aliphatic and aromatic carboxylic acids. proquest.combohrium.comresearchgate.netresearchgate.net These studies provide a framework for how a QSPR model for citrates could be developed.

The general workflow for a QSPR study involves:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum-chemical descriptors (e.g., orbital energies, atomic charges). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model relating the descriptors to the property. researchgate.net

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation with a separate test set of molecules. proquest.combohrium.com

Studies on aliphatic carboxylic acids have successfully developed QSPR models to predict properties like molar refraction, polarizability, and refractive index using topological indices (descriptors derived from the molecular graph). proquest.combohrium.comproquest.com For example, a single topological index, ZEP, was used to create high-quality linear models for these properties with squared correlation coefficients (r²) greater than 0.99. proquest.combohrium.com Other research has focused on predicting the acidity constants (pKa) of aromatic acids using quantum chemical descriptors, such as the partial charge on the acidic hydrogen atom. researchgate.net

For citrate and its analogs, QSPR models could be developed to predict key properties relevant to their function. For instance, a model could predict the chelation strength of different citrate derivatives with various metal cations or estimate the solubility of different citrate salts under varying conditions. The descriptors for such a model would likely include a combination of topological, electronic, and quantum-chemical parameters to capture the complex structural features of the citrate molecule.

Table 3: Examples of QSPR Studies on Analogous Carboxylic Acids

| Study Subject | Property Predicted | Molecular Descriptors Used | Statistical Method | Reference |

| Aliphatic Carboxylic Acids | Molar Refraction, Polarizability | Topological Index (ZEP) | Linear Regression | proquest.combohrium.com |

| Aromatic Acids | Acidity Constant (pKa) | Quantum Chemical (Partial Charges) | Multiple Linear Regression | researchgate.net |

| Carboxylic Acids | Heats of Combustion | Theoretical Molecular Descriptors | Forward Stepwise Regression | researchgate.net |

| Substituted-Cinnamic Acids | Esterification Reaction Enthalpy | Quantum Chemical (FERMO energies, charges) | Linear Regression | mdpi.com |

Solid State Transformations and Material Stability

Thermal Analysis

Thermal analysis techniques are pivotal in characterizing the stability and decomposition of potassium dihydrogen citrate (B86180) hydrate (B1144303).

Thermogravimetric analysis (TGA) has been employed to understand the thermal decomposition of potassium dihydrogen citrate. Research indicates that the compound is thermally stable up to 100°C. Above this temperature, it undergoes a multi-stage decomposition process. A study on the thermal behavior of potassium dihydrogen citrate (KDC) crystals grown by the slow solvent evaporation technique revealed a two-stage decomposition process after the initial loss of water molecules. The decomposition begins around 100°C and proceeds slowly, eventually forming an oxide stage.

The decomposition pathway involves the loss of adsorbed moisture and water of hydration, followed by the breakdown of the citrate molecule itself. The thermal decomposition of potassium citrate, in general, is a complex process involving decarboxylation and dehydration, leading to the formation of various organic salt intermediates before complete breakdown. In an air atmosphere, these decomposition steps are coupled with additional oxidation processes.

A detailed breakdown of the mass loss at different temperature ranges provides insight into the volatilization of decomposition products.

| Temperature Range | Process | Theoretical Weight % | Experimental Weight % |

|---|---|---|---|

| Up to 100°C | Stable | 100 | 100 |

| 100°C - 320°C | Dehydration and initial decomposition | Data not available | Data not available |

| 320°C - 540°C | Decomposition of intermediates | Data not available | Data not available |

| > 650°C | Formation of final residue (e.g., potassium carbonate/oxide) | Data not available | Data not available |

Note: Specific theoretical and experimental weight loss percentages for each distinct stage for potassium dihydrogen citrate hydrate are not consistently available across the literature.

Crystallization Kinetics and Thermodynamics

The crystallization of this compound from a solution is governed by the principles of supersaturation, nucleation, and crystal growth.

Supersaturation is the primary driving force for crystallization. Studies on the broader class of potassium citrates have shown that nucleation and crystal growth rates are highly dependent on the degree of supersaturation. For potassium citrate production, research has indicated that the optimal rates for both nucleation and crystal growth are achieved when operating within a supersaturation range of 1.05 to 1.15. encyclopedia.pub This narrow range suggests that precise control over concentration and temperature is necessary to manage the crystallization process effectively.

The mechanism of nucleation for citrates involves the formation of stable nuclei from a supersaturated solution, a process that can be inhibited or promoted by various factors. Citrate ions are known to inhibit the spontaneous nucleation of other crystals, such as calcium oxalate (B1200264) and calcium phosphate (B84403), by complexing with calcium ions and reducing the ion activity. drugbank.com While detailed mechanistic studies specifically for the self-nucleation of this compound are limited, it is known that the compound readily forms supersaturated solutions which can remain stable for extended periods.

Deliquescence and Hygroscopicity Studies

This compound exhibits a significant interaction with atmospheric moisture. Multiple sources confirm that the compound is hygroscopic, meaning it readily absorbs moisture from the air. health.state.mn.us The monohydrate form, in particular, is described as being highly hygroscopic and deliquescent. drugbank.com

Deliquescence is a process where a substance absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. This occurs above a specific humidity level known as the critical relative humidity (CRH). While the hygroscopic and deliquescent nature of this compound is well-established qualitatively, quantitative studies detailing its moisture sorption isotherm or its specific CRH value at various temperatures are not present in the surveyed scientific literature. Due to its hygroscopicity, the material should be stored in cool, dry conditions within tightly sealed containers to prevent degradation and physical changes. michigan.gov

Solid-State Reactivity Under Various Environmental Conditions

Thermal Reactivity: Thermal analysis of potassium dihydrogen citrate has shown that the material is stable up to 100°C. nih.gov Beyond this temperature, it undergoes decomposition in two stages. nih.gov The hazardous decomposition products resulting from thermal degradation include carbon monoxide (CO), carbon dioxide (CO₂), and potassium oxides. amazonaws.comthermofisher.com The dihydrate form has been noted to lose its water of hydration in two steps below 125°C. electronicsandbooks.com

The following table summarizes the thermal decomposition stages of potassium dihydrogen citrate based on available research:

| Temperature Range | Event | Weight Loss (%) |

| Up to 100°C | Stable | - |

| > 100°C | Decomposition (in two stages) | Data not specified |

Note: Detailed quantitative data on weight loss at each decomposition stage is not available in the cited literature.

Reactivity with Other Substances: In terms of chemical reactivity, this compound is known to be incompatible with strong oxidizing agents. amazonaws.comthermofisher.com Contact with such agents could lead to vigorous reactions, compromising the stability of the compound.

Studies on the solid-state compatibility of this compound with common pharmaceutical excipients are not extensively reported. Such studies are crucial in the preformulation stage of developing a solid dosage form, as interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability and performance of the final product. amazonaws.comnih.gov Techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are often employed to screen for such incompatibilities.

Photostability: The effect of light on the solid-state stability of this compound has not been specifically detailed in the available literature. Standard photostability testing protocols involve exposing the solid material to controlled light sources to determine if any degradation occurs. europa.euich.org While studies have shown that citrate in solution can undergo photochemical degradation in the presence of trace metals like iron, it is not confirmed if similar reactivity occurs in the solid state. ardena.com

Effect of Pressure: The impact of mechanical stress, such as pressure applied during manufacturing processes like tableting, on the solid-state properties of this compound is another area where specific research is lacking. High compaction forces can sometimes induce polymorphic transformations or changes in crystallinity, which in turn can affect the stability of a compound. nih.gov

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques

Chromatography is indispensable for separating and quantifying the constituent ions of potassium dihydrogen citrate (B86180) hydrate (B1144303) and any potential impurities. High-performance liquid chromatography and ion chromatography are primary methods for ensuring the compound's quality and purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the determination of citrate and the quantification of related substances. researchgate.net The technique separates compounds based on their polarity. In the analysis of potassium dihydrogen citrate, the highly polar citrate anion is analyzed. A typical method involves using a C18 stationary phase column, which is non-polar. researchgate.net

The mobile phase is generally an aqueous buffer system mixed with a small amount of an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov For instance, a mobile phase consisting of 0.5% ammonium (B1175870) sodium phosphate (B84403) (adjusted to a specific pH) and methanol can be used. researchgate.net Detection is commonly performed using a UV detector at a low wavelength, such as 210 nm, where the citrate ion exhibits absorbance. researchgate.net This method can effectively separate citrate from potential impurities and degradation products, ensuring the purity profile of the substance can be accurately assessed. researchgate.net The method's validity is established through parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). researchgate.netlatamjpharm.org

| Parameter | Condition |

|---|---|

| Column | VP-ODS C18 (4.6 mm × 250 mm, 4.6 µm) |

| Mobile Phase | 0.5% Ammonium Sodium Phosphate (pH 3.0) : Methanol (97.5:2.5) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Linear Range | 2.5 to 40 mmol/L |

| Correlation Coefficient (r) | 0.9999 |

| Limit of Detection (LOD) | 0.8 µg/mL |

| Limit of Quantitation (LOQ) | 3 µg/mL |

Data synthesized from research findings. researchgate.netlatamjpharm.org

Ion chromatography (IC) is a powerful technique for the simultaneous or sequential determination of anions and cations in a sample. researchgate.net For potassium dihydrogen citrate hydrate, IC can be used to accurately quantify the potassium (K⁺) cation and the dihydrogen citrate anion. The method relies on ion-exchange columns to separate ions based on their affinity for the stationary phase. colostate.edu

For cation analysis, a column with carboxyl active sites is typically used, with an eluent such as methanesulfonic acid to facilitate separation. researchgate.netcromlab-instruments.es For anion analysis, a column with quaternary ammonium active sites is employed. colostate.edu Eluents for anion separation, especially for multivalent anions like citrate, often consist of potassium hydroxide (B78521) or a sodium carbonate/sodium bicarbonate buffer. researchgate.netthermofisher.com Following separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions, which are then measured by a conductivity detector. colostate.edu This technique provides a direct and accurate measure of the ionic composition of the sample.

| Parameter | Cation (K⁺) Analysis | Anion (Citrate) Analysis |

|---|---|---|

| Column Type | Cation-Exchange (e.g., Carboxyl functional groups) | Anion-Exchange (e.g., Quaternary ammonium functional groups) |

| Eluent | Methanesulfonic Acid (e.g., 20 mM) | Potassium Hydroxide (e.g., 15-30 mM gradient) or Sodium Carbonate/Bicarbonate |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Typical Run Time | < 20 minutes | < 15 minutes |

Data synthesized from general ion chromatography methodologies. researchgate.netthermofisher.comlcms.cz

Volumetric and Acoustic Characterization of Solutions

The study of volumetric and acoustic properties of aqueous solutions of potassium dihydrogen citrate provides profound insights into solute-solvent and solute-solute interactions. These measurements are fundamental to understanding the behavior of the compound in a solution, which is critical for many of its applications.

The apparent molar volume (Vφ) is a thermodynamic property that reflects the volume occupied by a solute in a solution and provides information about ion-solvent interactions. It is determined from highly precise measurements of the solution's density (ρ) at various concentrations (molality, m) and temperatures. researchgate.netacs.org The apparent molar volume is calculated using the density of the pure solvent (ρ₀) and the molar mass of the solute (M).

Experimental density data are often fitted to a Redlich-Mayer type equation to derive the apparent molar volume at infinite dilution (Vφ⁰), which represents the contribution of the solute to the volume without any solute-solute interactions. researchgate.netacs.orgnist.gov Studies on potassium dihydrogen citrate (KH₂Cit) in aqueous solutions show how its apparent molar volume changes with concentration and temperature. researchgate.net

| Molality (m) / mol·kg⁻¹ | Density (ρ) / g·cm⁻³ | Apparent Molar Volume (Vφ) / cm³·mol⁻¹ |

|---|---|---|

| 0.05671 | 1.00311 | 128.55 |

| 0.1134 | 1.00868 | 129.21 |

| 0.2268 | 1.01955 | 130.13 |

| 0.3402 | 1.03011 | 130.77 |

| 0.4536 | 1.04039 | 131.32 |

| 0.5671 | 1.05036 | 131.84 |

Data derived from research by Sadeghi et al. researchgate.net

Isentropic compressibility (κs) describes the resistance of a fluid to a change in volume under constant entropy conditions and is determined from measurements of the speed of sound (u) and density (ρ). The apparent molar isentropic compressibility (Kφ,s) is calculated from these values and provides insight into the compressibility of the water molecules in the hydration sphere of the solute compared to those in the bulk solvent. researchgate.netacs.org

For aqueous solutions of potassium dihydrogen citrate, the apparent molar isentropic compressibility has been found to be negative. researchgate.netacs.org A negative Kφ,s value indicates that the water molecules surrounding the ions are less compressible than the water in the bulk solution. researchgate.netacs.org This is attributed to the strong electrostatic interactions between the ions and water molecules (electrostriction), leading to a more compact and less compressible local environment. researchgate.net

| Molality (m) / mol·kg⁻¹ | Speed of Sound (u) / m·s⁻¹ | Apparent Molar Isentropic Compressibility (Kφ,s) x 10⁴ / cm³·mol⁻¹·bar⁻¹ |

|---|---|---|

| 0.05671 | 1506.7 | -101.5 |

| 0.1134 | 1513.8 | -99.8 |

| 0.2268 | 1527.5 | -96.9 |

| 0.3402 | 1540.7 | -94.4 |

| 0.4536 | 1553.4 | -92.2 |

| 0.5671 | 1565.7 | -90.1 |

Data derived from research by Sadeghi et al. researchgate.net

Viscometric Studies of Aqueous and Mixed Solvent Systems

Viscosity measurements of electrolyte solutions are highly sensitive to solute-solvent and solute-solute interactions and provide valuable information on the effect of ions on the structure of the solvent. The viscosity of aqueous potassium dihydrogen citrate solutions is typically measured at various concentrations and temperatures. researchgate.net

The relative viscosity (ηr) data are often analyzed using the Jones-Dole equation, which separates the contributions of ion-ion interactions (A-coefficient) and ion-solvent interactions (B-coefficient). The viscosity B-coefficient is of particular interest as it reflects the size and solvation of the ions and their effect on the solvent's structure. A positive B-coefficient suggests that the solute acts as a structure-maker (kosmotrope), enhancing the local water structure, while a negative value indicates a structure-breaker (chaotrope). For salts like potassium citrate, the B-coefficients are generally positive and increase with concentration, indicating strong solute-solvent interactions and a structure-making effect on water. researchgate.netresearchgate.net

| Temperature (K) | Viscosity B-coefficient (dm³·mol⁻¹) |

|---|---|

| 293.15 | 0.685 |

| 298.15 | 0.671 |

| 303.15 | 0.658 |

| 308.15 | 0.645 |

Representative data synthesized from studies on aqueous citrate salt solutions. researchgate.net

Potentiometric Methods for Acid-Base Titration and pH Characterization

Potentiometric methods are fundamental in the analytical characterization of this compound, offering a precise means to determine its purity, understand its acid-base properties, and characterize its behavior in solution. These techniques involve the measurement of the potential of an electrochemical cell as a function of the volume of a titrant added, allowing for the accurate determination of equivalence points and dissociation constants.

The acid-base characterization of this compound (KH₂C₆H₅O₇·H₂O) is intrinsically linked to its parent acid, citric acid (H₃C₆H₅O₇), a weak triprotic acid. Potassium dihydrogen citrate represents the first salt of citric acid, where one of the three carboxylic acid protons has been replaced by a potassium ion. Consequently, in an aqueous solution, it behaves as a weak acid.